REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][NH:6][C:7]([C:9]1[S:10][C:11](Cl)=[CH:12][CH:13]=1)=[O:8])[CH3:2].[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>[Pd](Cl)Cl.CCO>[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][NH:6][C:7]([C:9]1[S:10][C:11]([C:22]2[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=2)=[CH:12][CH:13]=1)=[O:8])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
50.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(=O)C=1SC(=CC1)Cl)OCC
|
Name
|
|
Quantity
|
29.84 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
palladium (II) dichloride
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Quantity
|
4.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
stir the resulting slurry at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, nitrogen inlet/outlet, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
Heat the resulting slurry for 35 min
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
add activated carbon (5.8 g)
|
Type
|
TEMPERATURE
|
Details
|
heat for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filter the resulting slurry through glass microfibre
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
rinse solids with EtOH (500 mL)
|
Type
|
ADDITION
|
Details
|
To this filtrate, add water (1300 mL)
|
Type
|
WAIT
|
Details
|
at 0-5° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
Filter the slurry
|
Type
|
WASH
|
Details
|
rinse the solids with water (1000 mL)
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)C=1SC(=CC1)C1=CC=C(C=C1)Cl)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |